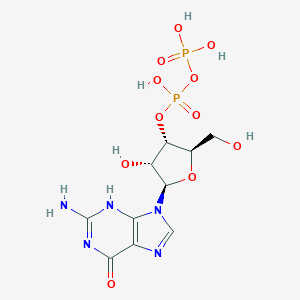

Guanosine-3'-diphosphate

Description

Historical Perspectives on Nucleotide Metabolism Research

The investigation into nucleotide metabolism has a rich history, dating back to the early 20th century. numberanalytics.com Early research focused on identifying the fundamental building blocks of nucleic acids, the purine (B94841) and pyrimidine (B1678525) bases. numberanalytics.com This foundational work paved the way for understanding the complex pathways of nucleotide synthesis and degradation. numberanalytics.com The field has seen a resurgence of interest, driven by the recognition of nucleotides' critical roles in immunometabolism and cancer pathogenesis. frontiersin.org

Key milestones in nucleotide research include the elucidation of de novo and salvage synthesis pathways, which describe how cells produce nucleotides from simple precursors or recycle them from existing components. numberanalytics.comnih.gov The discovery of nucleotide receptors in the 1970s by Geoffrey Burnstock, initially termed purinoreceptors, further expanded the known functions of these molecules to include extracellular signaling. nih.gov These receptors are now known to be activated by a range of purine and pyrimidine nucleotides. nih.gov

Foundational Discoveries of Guanosine-3'-diphosphate Functions

A significant breakthrough in understanding the specific roles of guanosine (B1672433) nucleotides came with the discovery of guanosine 3',5'-bis(diphosphate) (ppGpp) and its precursor, guanosine 5'-triphosphate, 3'-diphosphate (pppGpp). In bacteria, ppGpp acts as an alarmone, a signaling molecule produced in response to stressful conditions such as nutrient deprivation. researchgate.netnih.gov This "stringent response" coordinates a wide array of cellular activities to conserve resources and promote survival. researchgate.net

The synthesis and degradation of ppGpp are tightly controlled. nih.gov In Escherichia coli, the enzymes RelA and SpoT are responsible for its metabolism. researchgate.net RelA synthesizes ppGpp in response to amino acid starvation, while SpoT can both synthesize and hydrolyze it. researchgate.netoup.com Studies in the 1970s began to unravel the complex kinetics of this system, revealing that pppGpp is synthesized first and then converted to ppGpp. nih.gov It was also determined that the primary degradation product of ppGpp is guanosine 5'-diphosphate (GDP). pnas.orgpnas.org

Further research has shown that ppGpp can influence a variety of cellular processes, including the regulation of rRNA synthesis, although it may not be the sole factor in growth rate-dependent control. pnas.org It also plays a role in bacterial virulence, persistence, and antimicrobial resistance. researchgate.net

Conceptual Framework for this compound Research in Contemporary Biology

Current research on guanosine nucleotides continues to build on these foundational discoveries, employing advanced techniques to further elucidate their complex roles. Systems biology approaches, combining experimental and mathematical modeling, are being used to understand the intricate regulatory effects of alarmones like ppGpp. nih.gov

A major focus of contemporary research is the role of guanosine nucleotides in signal transduction. GTPases, enzymes that hydrolyze guanosine triphosphate (GTP) to GDP, act as molecular switches in a vast number of signaling pathways. wikipedia.org The cycle between the active GTP-bound state and the inactive GDP-bound state controls processes ranging from gene expression and cell proliferation to cytoskeletal dynamics and vesicular transport. wikipedia.orgecmdb.ca

The connection between nucleotide metabolism and disease is another significant area of investigation. Disruptions in nucleotide metabolism have been linked to antibiotic treatment failure in bacterial infections. frontiersin.org Furthermore, the role of nucleotides in immunometabolism and cancer pathogenesis is an expanding field of study. frontiersin.org The development of nucleotide analogs as therapeutic agents for cancer and viral infections highlights the clinical relevance of this research. frontiersin.org

Interactive Data Table: Key Molecules in Guanosine Nucleotide Metabolism

| Compound Name | Abbreviation | Key Function(s) |

| This compound | 3'-GDP | A specific isomer of GDP. |

| Guanosine-5'-diphosphate | GDP | Product of GTP hydrolysis by GTPases, involved in signal transduction. wikipedia.org |

| Guanosine-5'-triphosphate | GTP | Energy source for protein synthesis and gluconeogenesis; essential for signal transduction. wikipedia.org |

| Guanosine 3',5'-bis(diphosphate) | ppGpp | Alarmone in bacteria, mediates the stringent response to stress. researchgate.netnih.gov |

| Guanosine 5'-triphosphate, 3'-diphosphate | pppGpp | Precursor to ppGpp. nih.gov |

| Guanosine 3'-monophosphate | 3'-GMP | A guanosine phosphate (B84403) with a single phosphate group at the 3' position. nih.gov |

Structure

2D Structure

Properties

CAS No. |

13098-76-5 |

|---|---|

Molecular Formula |

C10H15N5O11P2 |

Molecular Weight |

443.2 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-5(17)6(3(1-16)24-9)25-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 |

InChI Key |

GNKPWIYRLONLSO-UUOKFMHZSA-N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)OP(=O)(O)O)O)NC(=NC2=O)N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)OP(=O)(O)OP(=O)(O)O)O)NC(=NC2=O)N |

Origin of Product |

United States |

Biosynthesis and Metabolic Integration of Guanosine 3 Diphosphate

De Novo Synthetic Pathways of Guanine (B1146940) Nucleotides

The de novo synthesis of purine (B94841) nucleotides is a highly conserved and energy-intensive process that builds the purine ring from simple precursor molecules. tandfonline.comwikipedia.org This pathway culminates in the synthesis of inosine (B1671953) monophosphate (IMP), which serves as a crucial branch point for the production of both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). nih.govecmdb.cawikipedia.org

Enzymatic Steps Leading to Guanosine Monophosphate (GMP) Synthesis

The conversion of IMP to GMP is a two-step enzymatic process that introduces the characteristic guanine base structure. nih.govwikipedia.orggoogle.com

The initial and rate-limiting step is the oxidation of IMP to xanthosine (B1684192) monophosphate (XMP). nih.govwikipedia.org This reaction is catalyzed by the enzyme IMP dehydrogenase (IMPDH) , which utilizes NAD+ as a cofactor. nih.govnih.gov Following the formation of XMP, the final step is the amination of XMP to yield GMP. This reaction is catalyzed by GMP synthetase (GMPS) , which utilizes glutamine as the amino group donor and requires energy in the form of ATP. google.comnih.govqmul.ac.uk

| Reaction Step | Enzyme | Substrate(s) | Product(s) | Cofactor/Energy Source |

| Oxidation | IMP Dehydrogenase (IMPDH) | Inosine Monophosphate (IMP) | Xanthosine Monophosphate (XMP) | NAD+ |

| Amination | GMP Synthetase (GMPS) | Xanthosine Monophosphate (XMP), Glutamine, ATP | Guanosine Monophosphate (GMP), Glutamate, AMP, Diphosphate (B83284) | ATP |

Table 1: Enzymatic Conversion of IMP to GMP

Conversion of Guanosine Monophosphate to Guanosine Diphosphate

Once GMP is synthesized, it is phosphorylated to its diphosphate form. The canonical product of this reaction in general metabolism is Guanosine-5'-diphosphate (GDP).

The phosphorylation of GMP to GDP is catalyzed by the enzyme Guanylate Kinase (GK) , also known as GMP kinase. uniprot.orgnih.govplos.org This enzyme facilitates the transfer of a phosphate (B84403) group from ATP to the 5' position of GMP, yielding ADP and GDP. uniprot.orgnih.gov Guanylate kinases are highly conserved across prokaryotes and eukaryotes. nih.gov

Research has shown that guanylate kinases exhibit specificity for their substrates. For instance, recombinant guanylate kinase from the parasite Brugia malayi can utilize both GMP and dGMP as substrates. uniprot.org While the primary reaction is the phosphorylation of the 5' position, it is crucial to distinguish this from the synthesis involving the 3' position.

It is important to note that the direct synthesis of a standalone "Guanosine-3'-diphosphate" from GMP via guanylate kinase is not a recognized step in primary nucleotide metabolism. Instead, the diphosphate group at the 3' position is a feature of the alarmone Guanosine-3',5'-bis(diphosphate) (ppGpp) , which is synthesized through a distinct pathway. tandfonline.comnih.gov The synthesis of ppGpp involves the transfer of a pyrophosphate group from ATP to the 3'-hydroxyl of either GTP or GDP, a reaction catalyzed by RelA/SpoT homolog (RSH) enzymes in bacteria. tandfonline.com

In some organisms, such as Mycobacterium tuberculosis, guanylate kinase activity can also be regulated by post-translational modifications like phosphorylation. uniprot.org Phosphorylation of specific residues can perturb the enzyme's catalytic function, thereby controlling the production of GDP. uniprot.org

Salvage Pathways for Guanosine Nucleotide Production

In addition to de novo synthesis, cells can recycle pre-existing purine bases and nucleosides from the breakdown of DNA and RNA through salvage pathways. nih.gov These pathways are more energy-efficient as they bypass the numerous steps required for building the purine ring from scratch.

Mechanisms of Guanine Nucleoside and Base Utilization

The key enzyme in the purine salvage pathway is hypoxanthine-guanine phosphoribosyltransferase (HGPRT) . wikipedia.org This enzyme catalyzes the conversion of the free purine bases hypoxanthine (B114508) and guanine directly to their respective mononucleotides, IMP and GMP, by transferring a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP).

Another mechanism involves the salvage of nucleosides. Guanosine kinase can phosphorylate guanosine directly to GMP, using ATP as the phosphate donor. Subsequently, the newly formed GMP can enter the main metabolic stream to be converted to GDP and GTP. plos.org

| Salvage Mechanism | Enzyme | Substrate(s) | Product |

| Base Salvage | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Guanine, 5-phosphoribosyl-1-pyrophosphate (PRPP) | Guanosine Monophosphate (GMP) |

| Nucleoside Salvage | Guanosine Kinase | Guanosine, ATP | Guanosine Monophosphate (GMP) |

Table 2: Guanine Nucleotide Salvage Pathways

Role of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) in Guanine Nucleotide Salvage Leading to this compound Precursors

The purine salvage pathway is a critical metabolic route for recycling purine bases, conserving the significant energy required for their de novo synthesis. A key enzyme in this pathway is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT). HGPRT catalyzes the conversion of the free purine bases guanine and hypoxanthine into their respective nucleotide forms, Guanosine Monophosphate (GMP) and Inosine Monophosphate (IMP). qmul.ac.ukpnas.org This reaction utilizes 5-phospho-α-D-ribose 1-diphosphate (PRPP) as the donor of the ribose-phosphate moiety.

The primary product of HGPRT relevant to guanine nucleotide metabolism is GMP. GMP is the foundational precursor for all other guanosine nucleotides, including the well-known Guanosine-5'-diphosphate (GDP) and Guanosine-5'-triphosphate (GTP). drugbank.com Through the action of kinases, GMP is phosphorylated to GDP, which can be further phosphorylated to GTP. Therefore, the activity of HGPRT is essential for maintaining the cellular pool of GMP, which serves as the ultimate precursor from which any theoretical synthesis of this compound would originate.

Interconversion of this compound with Other Nucleotides

The interconversion of nucleotides is a dynamic and essential process for maintaining cellular homeostasis, supporting biosynthesis, and regulating signaling pathways. This network of reactions ensures that the cell has the appropriate balance of nucleotides for its various needs.

Nucleoside Diphosphate Kinase Activity and this compound Turnover

Nucleoside Diphosphate Kinases (NDPKs) are housekeeping enzymes responsible for maintaining equilibrium among the various nucleoside diphosphates (NDPs) and triphosphates (NTPs). wikipedia.org The primary mechanism involves the transfer of a terminal phosphate group from a donor NTP, most commonly ATP, to an acceptor NDP. wikipedia.orgwikipedia.org For guanine nucleotides, NDPK's canonical role is the phosphorylation of GDP to produce GTP, a reaction vital for signal transduction and protein synthesis. wikipedia.orgwikipedia.org

While there is no direct evidence of NDPK acting on this compound, its activity is central to the turnover of the broader guanine nucleotide pool. For example, studies have shown that when the (p)ppGpp-degrading enzyme is complemented with NDPK, the decay of ppGpp is accelerated, leading to the formation of GTP and GDP. hmdb.ca This indicates an indirect but powerful influence of NDPK on the fate of guanine nucleotides containing 3' phosphates. Any potential turnover of this compound would likely be influenced by NDPK's regulation of the relative concentrations of GDP and GTP, which could serve as precursors or be products of its degradation.

Purine Nucleotide Cycle Intermediates and this compound Homeostasis

The Purine Nucleotide Cycle is a metabolic pathway that primarily interconverts adenine (B156593) nucleotides to regulate their levels and to generate fumarate, an intermediate of the citric acid cycle. thebiogrid.org The cycle consists of three enzymatic steps that convert Adenosine Monophosphate (AMP) to Inosine Monophosphate (IMP) and back to AMP.

The key link between the purine nucleotide cycle and guanosine nucleotide homeostasis is the intermediate IMP. IMP stands at a critical metabolic branch point; it can be converted either to adenylosuccinate and then to AMP, continuing the purine nucleotide cycle, or it can be oxidized by IMP dehydrogenase to form Xanthosine Monophosphate (XMP), which is then converted to GMP. drugbank.com

Therefore, the flux through the purine nucleotide cycle directly impacts the availability of IMP for GMP synthesis. High activity within the cycle would consume IMP to replenish AMP, thereby reducing the substrate available for the GMP synthesis pathway. Conversely, a lower rate of the cycle would allow more IMP to be channeled towards GMP production. This regulation of the GMP pool, which is the foundational block for other guanosine nucleotides, is how the purine nucleotide cycle would exert control over the homeostasis of any guanosine derivative, including the theoretical this compound.

Catabolism and Degradation of Guanosine 3 Diphosphate

Enzymatic Hydrolysis of the Pyrophosphate Bond in Guanosine-3'-diphosphate

The initial step in the degradation of this compound often involves the removal of its phosphate (B84403) groups. This is accomplished by phosphatases that hydrolyze the pyrophosphate bond.

While much of the research on guanosine (B1672433) nucleotide phosphatases has centered on the stringent response alarmones guanosine 5'-diphosphate 3'-diphosphate (ppGpp) and guanosine 5'-triphosphate 3'-diphosphate (pppGpp), the principles of pyrophosphate bond hydrolysis are applicable. Enzymes such as guanosine-3′,5′-bis(diphosphate) 3′-diphosphatase (EC 3.1.7.2) catalyze the removal of the 3'-pyrophosphate from ppGpp to yield GDP and diphosphate (B83284) wikipedia.orgqmul.ac.uk. This enzyme, also known as PpGpp-3'-pyrophosphohydrolase, belongs to the family of hydrolases that act on diphosphoric monoester bonds wikipedia.org.

Another related enzyme, guanosine-5'-triphosphate,3'-diphosphate diphosphatase (EC 3.6.1.40), hydrolyzes the 5'-phosphate from pppGpp to produce ppGpp and phosphate wikipedia.orgmonarchinitiative.org. Although these enzymes are specific to the highly phosphorylated (p)ppGpp molecules, they demonstrate the existence of specific phosphatases that can recognize and act upon the 3'-position of guanosine nucleotides. The degradation of this compound would likely be carried out by a nucleotidase or phosphatase capable of hydrolyzing the 3'-diphosphate group to yield guanosine and pyrophosphate.

| Enzyme Class | EC Number | Reaction | Common Names |

| Diphosphoric Monoester Hydrolases | 3.1.7.2 | Guanosine 3',5'-bis(diphosphate) + H₂O → GDP + diphosphate | Guanosine-3',5'-bis(diphosphate) 3'-pyrophosphatase, PpGpp-3'-pyrophosphohydrolase |

| Phosphorus-containing Anhydride Hydrolases | 3.6.1.40 | Guanosine 5'-triphosphate,3'-diphosphate + H₂O → Guanosine 5'-diphosphate,3'-diphosphate + phosphate | pppGpp 5'-phosphohydrolase, Guanosine pentaphosphatase |

Nucleotidases are a broad class of enzymes that catalyze the dephosphorylation of nucleotides. 5'-Nucleotidases (EC 3.1.3.5) are well-characterized and hydrolyze 5'-nucleotides to their corresponding nucleosides and phosphate nih.gov. Many of these enzymes exhibit broad substrate specificity and can act on various phosphorylated metabolites nih.gov. For instance, some nonspecific phosphohydrolases, such as acid and alkaline phosphatases, can act on a wide range of substrates including 3'- and 5'-nucleoside monophosphates and diphosphates nih.gov.

The regulation of these nucleotidases is crucial for controlling the intracellular pools of nucleotides. The activity of these enzymes can be influenced by factors such as pH and the availability of divalent metal ions like Mg²⁺ nih.gov. The substrate specificity of nucleotidases for this compound has not been extensively detailed, but it is plausible that broad-specificity phosphatases are responsible for its dephosphorylation to guanosine. In Escherichia coli, the enzyme pppGpp-5'-phosphohydrolase shows specificity for a free, unsubstituted phosphate group at the 3'-OH position, indicating that substitutions at this position are critical for enzyme recognition nih.gov.

Deamination Pathways of Guanine (B1146940) Nucleotides Originating from this compound

Following dephosphorylation to the nucleoside level, the guanine base can be modified by deamination. This process is a key step in the catabolic pathway of purines.

Once this compound is converted to guanosine, the enzyme guanosine deaminase (EC 3.5.4.15) catalyzes the hydrolytic deamination of guanosine to form xanthosine (B1684192) and ammonia wikipedia.org. This enzyme belongs to the family of hydrolases that act on carbon-nitrogen bonds in cyclic amidines wikipedia.org. Studies on guanosine deaminase from tea leaves have shown that the enzyme has an optimal pH of 7.5 and can also act on 2'-deoxyguanosine tandfonline.com. The deamination of the guanine base is a critical step that channels the molecule towards further degradation researchgate.net.

| Enzyme | EC Number | Substrate | Product |

| Guanosine Deaminase | 3.5.4.15 | Guanosine | Xanthosine, NH₃ |

| Guanine Deaminase | 3.5.4.3 | Guanine | Xanthine, NH₃ |

The product of guanosine deamination is xanthosine. Xanthosine can then be further metabolized. In the context of purine (B94841) degradation, the typical pathway involves the cleavage of the glycosidic bond in xanthosine by a purine nucleoside phosphorylase to yield xanthine and ribose-1-phosphate. Xanthine is a central intermediate in the degradation of purine nucleotides nih.govresearchgate.net.

While the direct conversion of guanosine derivatives to Xanthosine Monophosphate (XMP) is a step in the de novo synthesis of GMP from IMP, it is not typically considered a primary catabolic route for guanosine itself researchgate.netwikipedia.orgwikipedia.org. The catabolic cascade generally proceeds from the dephosphorylated nucleoside. Once xanthine is formed, it is further oxidized to uric acid by the enzyme xanthine oxidase in many organisms, including humans researchgate.netnih.gov.

Nucleoside Salvage and Excretion Pathways for this compound Catabolites

The products of this compound catabolism, such as guanine and guanosine, can either be recycled through salvage pathways or be further degraded for excretion.

Salvage pathways are energy-efficient mechanisms that reuse purine bases and nucleosides to synthesize new nucleotides wikipedia.orgfiveable.me. The key enzyme in the salvage of guanine is hypoxanthine-guanine phosphoribosyltransferase (HGPRT). HGPRT catalyzes the transfer of a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to guanine, reforming Guanosine Monophosphate (GMP) nih.govnih.gov. This allows the cell to conserve energy by avoiding the more complex de novo synthesis pathway fiveable.menih.gov.

If not salvaged, the purine catabolites are further broken down. As mentioned, guanine can be deaminated to xanthine by guanine deaminase wikipedia.orgnih.govresearchgate.net. Xanthine is then converted to uric acid by xanthine oxidase nih.gov. Uric acid has low solubility and is the final excretion product of purine metabolism in humans and some other animals nih.gov. It is transported to the kidneys and excreted in the urine youtube.com.

| Pathway | Key Enzyme(s) | Substrate(s) | Product(s) | Function |

| Purine Salvage | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Guanine, PRPP | GMP, Pyrophosphate | Recycles purine bases to nucleotides. |

| Purine Excretion | Guanine Deaminase, Xanthine Oxidase | Guanine, Xanthine | Xanthine, Uric Acid | Degrades purine bases for excretion. |

Guanine Nucleoside Transport Mechanisms

The movement of guanine-based nucleosides, such as guanosine, and the nucleobase guanine across cellular membranes is a critical step in their metabolism and salvage. This process is mediated by specialized membrane transport proteins known as nucleoside transporters (NTs). wikipedia.org Due to their hydrophilic nature, nucleosides cannot freely diffuse across the lipid bilayer and rely on these transporters for cellular uptake and release. nih.gov These transporters are broadly classified into two major families: the Equilibrative Nucleoside Transporters (ENTs) and the Concentrative Nucleoside Transporters (CNTs). frontiersin.org

Equilibrative Nucleoside Transporters (ENTs): Belonging to the SLC29 gene family, ENTs are sodium-independent transporters that facilitate the bidirectional movement of nucleosides and nucleobases down their concentration gradient. nih.govebi.ac.uk The two best-characterized members are ENT1 and ENT2. While both can transport a broad range of purine and pyrimidine (B1678525) nucleosides, ENT2 generally shows a higher affinity for nucleobases, including guanine, compared to ENT1. nih.govresearchgate.net Studies in rat cortical astrocytes and neurons have confirmed that both guanine and guanosine are taken up into the cells via a sodium-independent mechanism, with ENT2 being the primary transporter involved. nih.gov In these studies, guanine exhibited a higher affinity and uptake clearance than guanosine. nih.gov The transport activity of ENTs can be inhibited by compounds like dipyridamole. nih.gov

Concentrative Nucleoside Transporters (CNTs): Part of the SLC28 gene family, CNTs are sodium-dependent symporters that transport nucleosides into the cell against a concentration gradient. frontiersin.org This active transport mechanism is crucial for the efficient salvage of nucleosides from extracellular fluid. nih.gov The family includes three main members: CNT1, CNT2, and CNT3. Their substrate selectivity varies; CNT1 preferentially transports pyrimidine nucleosides, whereas CNT2 is selective for purine nucleosides like guanosine. frontiersin.orgnih.gov CNT3 has a broader selectivity, transporting both purine and pyrimidine nucleosides. nih.govresearchgate.net Therefore, CNT2 plays a significant role in the active uptake of guanosine for intracellular metabolic pathways. nih.gov

Table 1: Major Guanine Nucleoside Transporters

| Transporter Family | Transporter Member | Gene Family | Transport Mechanism | Substrate Specificity (Guanine-based) |

|---|---|---|---|---|

| Equilibrative Nucleoside Transporters (ENTs) | ENT1 | SLC29 | Na+-independent, bidirectional | Guanosine |

| Equilibrative Nucleoside Transporters (ENTs) | ENT2 | SLC29 | Na+-independent, bidirectional | Guanosine, Guanine (higher affinity) |

| Concentrative Nucleoside Transporters (CNTs) | CNT2 | SLC28 | Na+-dependent, unidirectional influx | Guanosine and other purine nucleosides |

| Concentrative Nucleoside Transporters (CNTs) | CNT3 | SLC28 | Na+-dependent, unidirectional influx | Guanosine and other purine/pyrimidine nucleosides |

Excretion of Guanine Catabolites Derived from this compound

Following the dephosphorylation of guanosine nucleotides to guanosine, the catabolic pathway proceeds to break down the nucleoside into its constituent parts for excretion. The first step is the cleavage of guanosine by the enzyme purine nucleoside phosphorylase (PNP) into the purine base guanine and ribose-1-phosphate. nih.gov

The guanine is then further metabolized. It undergoes deamination by the enzyme guanine deaminase to form xanthine. nih.gov Subsequently, the enzyme xanthine oxidase catalyzes the oxidation of xanthine to form uric acid, which is the final product of purine degradation in humans and some other animals. droracle.airesearchgate.net This pathway ensures the removal of excess nitrogen from purine breakdown in a form that can be efficiently excreted. basicmedicalkey.com

The final excretory product of guanine metabolism varies among different animal groups, largely as an adaptation to their environment, particularly water availability. lumenlearning.com

Uricotelic Animals: In humans, great apes, birds, reptiles, and most terrestrial insects, the primary nitrogenous waste from purine metabolism is uric acid. lumenlearning.comcuny.edu Uric acid is poorly soluble in water and is excreted as a paste or solid, which is an effective mechanism for water conservation. lumenlearning.comcuny.edu

Guanotelic Animals: Some animals, notably arachnids like spiders and scorpions, excrete guanine directly as their main nitrogenous waste product. wikipedia.orgvedantu.com Guanine is even less soluble than uric acid, making this an extreme adaptation for arid environments. vedantu.comwikipedia.org

Table 2: Primary Excretory Products of Guanine Catabolism in Different Animal Groups

| Excretion Type | Primary Catabolite | Key Animal Groups | Characteristics |

|---|---|---|---|

| Uricotelism | Uric Acid | Humans, Birds, Reptiles, Terrestrial Insects | Low water solubility; excreted as a paste or solid to conserve water. lumenlearning.com |

| Guanotelism | Guanine | Spiders, Scorpions (Arachnida) | Very low water solubility; an adaptation for arid environments. wikipedia.orgvedantu.com |

| Ureotelism | Uric Acid (from purines), Urea (primary overall) | Most Mammals | Uric acid is the end-product of purine breakdown, but urea is the main nitrogenous waste. basicmedicalkey.comlumenlearning.com |

Enzymatic Transformations and Functional Roles of Guanosine 3 Diphosphate

Guanosine-3'-diphosphate as a Substrate for Nucleotide Interconversion

GDP serves as a crucial intermediate in the synthesis of other essential nucleotides, ensuring the appropriate balance of cellular nucleotide pools required for processes like DNA replication and RNA synthesis.

Nucleoside diphosphate (B83284) kinases (NDPKs) are housekeeping enzymes that catalyze the reversible transfer of the terminal (γ) phosphate (B84403) group from a nucleoside triphosphate (NTP) to a nucleoside diphosphate (NDP). wikipedia.orgresearchgate.net In this "ping-pong" mechanism, GDP acts as a phosphate acceptor. wikipedia.orgnih.gov Typically, adenosine (B11128) triphosphate (ATP) serves as the primary phosphate donor, leading to the formation of guanosine (B1672433) triphosphate (GTP) and adenosine diphosphate (ADP). nih.govwikipedia.org

The general reaction is as follows: GDP + ATP ⇌ GTP + ADP nih.gov

This reaction is vital for maintaining the cellular pool of GTP, which is used as an energy source for processes like protein synthesis and gluconeogenesis. wikipedia.org NDPKs exhibit broad substrate specificity but often show a high preference for guanosine diphosphate as a substrate. nih.gov By readily converting GDP to GTP, NDPKs ensure that the energy generated from metabolic pathways, such as the citric acid cycle where one molecule of GTP is produced, can be interconverted with the more abundant ATP currency of the cell. wikipedia.orgwikipedia.org

| Molecule | Role | Enzyme |

|---|---|---|

| This compound (GDP) | Phosphate Acceptor | Nucleoside Diphosphate Kinase (NDPK) |

| Adenosine Triphosphate (ATP) | Phosphate Donor | |

| Guanosine Triphosphate (GTP) | Product |

The synthesis of DNA requires deoxyribonucleotides, which are generated from their corresponding ribonucleotides by the enzyme ribonucleotide reductase (RNR). wikipedia.org RNR catalyzes the reduction of the 2'-hydroxyl group on the ribose sugar of nucleoside diphosphates to produce deoxyribonucleoside diphosphates. wikipedia.org this compound is a direct substrate for this essential enzyme, being converted into deoxyguanosine diphosphate (dGDP). wikipedia.orgquizlet.com

The reaction is: GDP + NADPH + H⁺ → dGDP + NADP⁺ + H₂O (Simplified, showing reductant)

This conversion is a critical step in providing the necessary building blocks for DNA replication and repair. wikipedia.org The activity of RNR is tightly regulated to maintain a balanced supply of all four deoxyribonucleotides. This regulation is partly achieved through allosteric control, where the binding of specific nucleotide effectors to the enzyme modulates its substrate specificity. For instance, the binding of deoxythymidine triphosphate (dTTP) can induce the reduction of GDP. wikipedia.org

This compound in GTPase Cycles

GTPases are a large superfamily of hydrolase enzymes that function as molecular switches in a vast array of fundamental cellular processes, including signal transduction, cell proliferation, and intracellular transport. researchgate.netwikipedia.org These proteins cycle between an active, GTP-bound state and an inactive, GDP-bound state. researchgate.netresearchgate.net this compound represents the "off" state in this regulatory cycle.

Small GTPases, such as those from the Ras superfamily, bind to guanine (B1146940) nucleotides with high affinity. researchgate.net In its active state, the GTPase is bound to GTP. The intrinsic GTPase activity of the protein, which can be very slow, catalyzes the hydrolysis of the γ-phosphate bond of GTP. researchgate.netnih.gov This reaction cleaves GTP into GDP and an inorganic phosphate (Pi). wikipedia.orgnih.gov

GTP + H₂O → GDP + Pi

The release of the γ-phosphate induces a significant conformational change in the GTPase, particularly in regions known as the switch I and switch II loops. acs.org This change results in the protein adopting its inactive, GDP-bound conformation. researchgate.net In this state, the GTPase is unable to interact with its downstream effector proteins, thereby terminating the signal. researchgate.net

The transition between the inactive GDP-bound and active GTP-bound states is tightly controlled by two main classes of regulatory proteins:

Guanine Nucleotide Exchange Factors (GEFs): To reactivate the GTPase, the bound GDP must be released, as the cellular concentration of GTP is much higher than that of GDP, ensuring that GTP will readily bind once the nucleotide-binding pocket is empty. wikipedia.org GEFs promote this process by binding to the GDP-bound GTPase and inducing conformational changes that decrease the affinity for GDP, facilitating its dissociation. wikipedia.orgnih.gov

GTPase-Activating Proteins (GAPs): GAPs accelerate the inactivation of GTPases by dramatically increasing the rate of GTP hydrolysis. nih.govnih.gov They bind to the active GTP-bound GTPase and stabilize the transition state of the hydrolysis reaction, sometimes by contributing catalytic residues to the active site. acs.org

Guanine Nucleotide Dissociation Inhibitors (GDIs): GDIs represent another layer of regulation. They bind to the GDP-bound form of some GTPases, sequestering them in the cytosol and preventing their interaction with GEFs at the cell membrane, thus keeping them in an inactive state. researchgate.netresearchgate.net

| Regulatory Protein | Function | Target GTPase State |

|---|---|---|

| Guanine Nucleotide Exchange Factor (GEF) | Promotes GDP release for GTP binding (Activation) | GDP-bound (Inactive) |

| GTPase-Activating Protein (GAP) | Accelerates GTP hydrolysis to GDP (Inactivation) | GTP-bound (Active) |

| Guanine Nucleotide Dissociation Inhibitor (GDI) | Inhibits GDP dissociation (Keeps Inactive) | GDP-bound (Inactive) |

The structural differences between the GDP-bound and GTP-bound states of GTPases are fundamental to their function as molecular switches. wikipedia.org X-ray crystallography studies have revealed that the primary conformational changes occur in the switch I and switch II regions. nih.gov

In the active, GTP-bound state, these switch regions are ordered and form a surface that is recognized by and binds to specific downstream effector proteins. acs.org The γ-phosphate of GTP is crucial for stabilizing this active conformation through interactions with conserved amino acid residues in the P-loop (G-domain) and with a magnesium ion (Mg²⁺). wikipedia.org

Upon hydrolysis of GTP to GDP, the loss of the γ-phosphate leads to the relaxation of the switch I and II regions into a more flexible and different conformation. researchgate.net This GDP-bound conformation is not recognized by effector proteins, effectively turning the signaling pathway off. acs.org The interaction with GDP is maintained through hydrogen bonds between the protein and the guanine base, the ribose sugar, and the α- and β-phosphates. mdpi.com GEFs interact with the GTPase in a way that disrupts these interactions, particularly those involving the phosphates and the Mg²⁺ ion, prying open the nucleotide-binding site to allow GDP to escape. nih.gov

This compound in Alarmone Synthesis

Guanosine-5'-diphosphate (GDP) is a critical precursor in the synthesis of guanosine-based alarmones, which are intracellular signaling molecules that regulate broad physiological responses in bacteria and plants, particularly in response to nutritional stress. researchgate.net This process, known as the stringent response, is mediated by the rapid accumulation of guanosine tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp). researchgate.net These alarmones act as global regulators, reprogramming transcription, translation, and metabolism to help the organism adapt and survive under adverse conditions. researchgate.netnih.gov

The synthesis and degradation of ppGpp and pppGpp are primarily controlled by a widely conserved superfamily of enzymes known as RelA/SpoT homologs (RSH). nih.govnih.gov These enzymes catalyze the transfer of a pyrophosphate group from a donor molecule, typically ATP, to the 3'-hydroxyl position on the ribose of either GDP or GTP. researchgate.netnih.gov

RSH enzymes are broadly classified into two main types:

"Long" RSH enzymes: These are large, multi-domain proteins that often possess both synthetase and hydrolase activity, allowing them to both produce and degrade alarmones. nih.govoup.com Examples include Rel, RelA, and SpoT in bacteria. nih.gov The synthetase domain is responsible for the phosphorylation of GDP/GTP, while the hydrolase domain removes the 3'-pyrophosphate. researchgate.net

Small Alarmone Synthetases (SAS): These are smaller, single-domain enzymes that typically only have synthetase activity. nih.gov Examples include RelP and RelQ (also known as SAS1 and SAS2). drugbank.com

In response to specific stress signals, such as amino acid starvation, RSH enzymes are activated. acs.org For example, the bacterial RelA protein is activated on the ribosome when it detects an uncharged tRNA molecule in its A-site, signaling a shortage of amino acids for protein synthesis. acs.org This activation triggers the enzyme's synthetase function, leading to the phosphorylation of GDP or GTP.

The conversion of GDP to ppGpp and GTP to pppGpp by RSH enzymes is a magnesium-dependent pyrophosphorylation reaction. wikipedia.orgnih.gov The synthetase domain of an RSH enzyme binds both the guanosine nucleotide (GDP or GTP) and an ATP molecule. nih.gov The core mechanism involves a nucleophilic attack from the 3'-hydroxyl oxygen of the guanosine nucleotide on the β-phosphate of ATP. wikipedia.org

This reaction transfers the β- and γ-phosphates of ATP as a pyrophosphate unit to the 3' position of GDP or GTP, yielding ppGpp or pppGpp, respectively, and releasing AMP (adenosine monophosphate). drugbank.comwikipedia.org

The chemical transformations are as follows:

ppGpp Synthesis: GDP + ATP → ppGpp + AMP

pppGpp Synthesis: GTP + ATP → pppGpp + AMP

While most RSH enzymes can utilize both GDP and GTP as substrates, their affinities may vary. nih.govresearchgate.net For instance, RSH enzymes from Gram-positive bacteria often show a higher affinity for GTP. nih.gov Some small alarmone synthetases, like RelQ from Bacillus subtilis, can even utilize Guanosine-5'-monophosphate (GMP) to produce another variant, pGpp (guanosine 5'-monophosphate 3'-diphosphate). drugbank.comresearchgate.net

| Enzyme (Organism) | Substrate(s) | Product(s) | Reference |

|---|---|---|---|

| RelA/SpoT (General) | GDP, GTP | ppGpp, pppGpp | nih.gov |

| RelQ/RelP (S. aureus) | GDP, GTP, GMP | ppGpp, pppGpp, pGpp | drugbank.com |

| RSH (C. difficile) | GDP, GTP | pGpp | researchgate.net |

The rate of alarmone synthesis and the relative ratio of ppGpp to pppGpp produced are directly influenced by the intracellular availability of the precursor substrates, GDP and GTP. nih.gov The cellular pools of these nucleotides are dynamic and can change rapidly in response to nutritional status. nih.gov

During nutrient-rich conditions, the intracellular concentration of GTP is typically high relative to GDP. Under these conditions, if the stringent response is triggered, the primary product will be pppGpp. Conversely, under conditions of nutrient limitation, the GTP pool may decrease, leading to a higher relative availability of GDP. nih.gov This shift in substrate concentration favors the synthesis of ppGpp. nih.gov

This substrate-level regulation provides a mechanism for the cell to fine-tune the stringent response. While ppGpp and pppGpp are often functionally redundant, some cellular targets exhibit preferential binding to one form over the other, allowing the specific alarmone ratio to modulate different aspects of cellular physiology. nih.gov Furthermore, some synthetase enzymes can be allosterically regulated by alarmones themselves; for example, the small alarmone synthetase SAS1 is positively regulated by pppGpp, but not by ppGpp, creating a positive feedback loop. nih.gov

Other this compound-Dependent Enzymes and Biochemical Reactions

Beyond its role as a precursor for alarmone synthesis, Guanosine-5'-diphosphate (GDP) is a key substrate and regulator in several other fundamental biochemical pathways.

G-protein Signal Transduction: GDP is central to the function of GTPases, which act as molecular switches in cellular signaling. wikipedia.orgwikipedia.org Guanine nucleotide-binding proteins (G-proteins) are "inactive" when bound to GDP. drugbank.com Upon activation by a G-protein coupled receptor (GPCR), GDP is released and replaced by GTP, causing a conformational change that activates downstream signaling cascades. The intrinsic GTPase activity of the G-protein later hydrolyzes GTP back to GDP, terminating the signal and returning the protein to its inactive state. drugbank.comwikipedia.org

Krebs Cycle (Citric Acid Cycle): In the fifth step of the Krebs cycle, the enzyme succinyl-CoA synthetase catalyzes the conversion of succinyl-CoA to succinate. This reaction is coupled to a substrate-level phosphorylation event where inorganic phosphate is used to convert GDP to GTP. byjus.com The GTP can then be readily used by the enzyme nucleoside-diphosphate kinase to transfer its terminal phosphate to ADP, forming ATP. byjus.com

Deoxyribonucleotide Synthesis: Ribonucleotide reductases (RNRs) are enzymes that catalyze the formation of deoxyribonucleotides, the precursors for DNA synthesis. Some classes of RNRs use ribonucleoside diphosphates as substrates. In these cases, GDP is directly converted to deoxyguanosine diphosphate (dGDP). researchgate.net

Polysaccharide Synthesis: GDP is used to activate sugars for their incorporation into complex polysaccharides. Specific enzymes link GDP to a sugar moiety, creating a high-energy "activated" donor substrate. For example, GDP-mannose dehydrogenase is involved in the synthesis of alginate, a polysaccharide produced by some bacteria. nih.gov Similarly, enzymes in Campylobacter jejuni use GDP-d-glycero-α-d-manno-heptose as a precursor for building its capsular polysaccharide. researchgate.netacs.orgnih.gov In Streptomyces, the enzyme OtsA unconventionally uses GDP-glucose to synthesize trehalose (B1683222) 6-phosphate. nih.gov

| Pathway | Enzyme/Protein Class | Role of GDP | Product | Reference |

|---|---|---|---|---|

| Signal Transduction | GTPases / G-Proteins | Bound to inactive state | (Released upon activation) | wikipedia.orgwikipedia.org |

| Krebs Cycle | Succinyl-CoA Synthetase | Substrate (Phosphoacceptor) | GTP | byjus.com |

| DNA Precursor Synthesis | Ribonucleotide Reductase | Substrate | dGDP | researchgate.net |

| Polysaccharide Synthesis | Glycosyltransferases | Carrier molecule for activated sugars (e.g., GDP-mannose) | Elongated polysaccharide | nih.govnih.gov |

Cellular Regulation and Signaling Mediated by Guanosine 3 Diphosphate

Guanosine-3'-diphosphate as an Allosteric Regulator of Enzyme Activity

This compound exerts much of its regulatory influence by binding to allosteric sites on target enzymes, which are locations distinct from the enzyme's active site. This binding induces conformational changes that modulate the enzyme's catalytic activity, either inhibiting or activating it. nih.govresearchgate.net This allosteric regulation allows the cell to rapidly adjust metabolic fluxes and gene expression patterns in response to changing conditions.

This compound is a key player in complex feedback loops that maintain cellular homeostasis. It can act as both a feedback inhibitor and an allosteric activator, depending on the target enzyme and the metabolic context.

As an inhibitor, Guanosine-5'-diphosphate-3'-diphosphate (ppGpp) provides feedback control over the synthesis of other nucleotides. A primary example is its inhibition of enzymes involved in GTP biosynthesis. nih.gov By directly inhibiting enzymes such as HprT (Hypoxanthine-guanine phosphoribosyltransferase) and Gmk (Guanylate kinase), (p)ppGpp ensures that GTP levels are tightly controlled, which is crucial for viability even during non-stress conditions. nih.gov Furthermore, ppGpp competitively inhibits adenylosuccinate synthetase, a key enzyme in the synthesis of Adenosine (B11128) monophosphate (AMP), by competing with the substrate GTP. nih.govresearchgate.net

Conversely, these molecules can also participate in positive feedback or feed-forward activation. For instance, the synthetase enzyme Small Alarmone Synthetase 1 (SAS1) is allosterically activated by Guanosine-5'-triphosphate-3'-diphosphate (pppGpp). nih.govpnas.org This creates a positive feedback loop where the product of one synthetase (RelA) can amplify the alarmone signal by activating another synthetase (SAS1), leading to a more robust and rapid stress response. nih.gov

Table 1: Allosteric Regulation of Enzymes by this compound derivatives

| Target Enzyme | Regulator | Effect | Mechanism |

|---|---|---|---|

| Adenylosuccinate Synthetase | ppGpp | Inhibition | Competitive with GTP substrate. nih.govresearchgate.net |

| GTP Biosynthesis Enzymes (e.g., HprT, Gmk) | (p)ppGpp | Inhibition | Direct allosteric inhibition. nih.gov |

| Small Alarmone Synthetase 1 (SAS1/RelQ) | pppGpp | Activation | Allosteric activation, positive feedback. nih.govpnas.org |

The binding of this compound to an allosteric site can induce significant changes in the three-dimensional structure of a protein, thereby altering its function. The most extensively studied example of this is the interaction between ppGpp and RNA polymerase (RNAP), the central enzyme of transcription. nih.govresearchgate.net

Structural studies have revealed that ppGpp binds to RNAP at sites distant from the catalytic center. nih.govwisc.edu In Escherichia coli, one binding site is located at the interface between the β' and ω subunits of the enzyme. nih.gov Binding at this site connects two pivotal modules of the enzyme, which is thought to restrain the opening and closing of the main RNAP cleft. nih.govresearchgate.net This conformational change prevents the enzyme from efficiently forming stable open promoter complexes, particularly at promoters for ribosomal RNA (rRNA), thereby slowing down nucleotide addition and destabilizing the transcription initiation complex. nih.govresearchgate.net A second binding site, which involves the protein DksA, also contributes to the global reprogramming of transcription. nih.gov This allosteric modulation of RNAP conformation is a primary mechanism by which ppGpp redirects the cell's transcriptional machinery from growth-related genes to stress-response and biosynthetic genes. nih.govnih.gov

This compound in Metabolic Homeostasis

This compound acts as a critical sensor and regulator of the cell's metabolic state, ensuring that cellular activities are balanced with the available resources. It integrates information about nutrient availability to maintain metabolic homeostasis.

The intracellular concentration of (p)ppGpp serves as a sensitive barometer of the cell's nutritional and energy status. frontiersin.org Its synthesis is rapidly triggered by conditions of nutrient limitation, most notably amino acid starvation, which is detected when uncharged tRNAs enter the A-site of the ribosome. asm.org This event activates the (p)ppGpp synthetase RelA, leading to a sharp increase in (p)ppGpp levels. asm.org Therefore, the accumulation of (p)ppGpp directly signals a state of metabolic stress and nutrient scarcity. nih.govresearchgate.net In photosynthetic organisms like cyanobacteria, (p)ppGpp accumulation can also be triggered by energy deprivation, such as a reduction in light intensity, indicating its broader role as a sensor of cellular energy deficits. nih.gov The ratio of (p)ppGpp to GTP, rather than the absolute concentration of either molecule, is often considered the key indicator of the cell's metabolic state. frontiersin.org

The metabolism of guanine (B1146940) nucleotides is intrinsically linked with that of adenine (B156593) nucleotides, forming an integrated network that governs cellular bioenergetics. The synthesis of (p)ppGpp by RelA-family enzymes directly connects these two pools by using ATP as the pyrophosphate donor to phosphorylate either GTP or GDP. nih.govcdnsciencepub.com This process consumes energy stored in the adenine nucleotide pool to generate the guanosine-based alarmone.

Studies have demonstrated that the guanine and adenine nucleotide pools are tightly linked and co-regulated. nih.gov For instance, inhibiting the synthesis of GMP can lead to a decrease in not only GTP levels but also the cellular ATP/ADP ratio. nih.gov This interdependence is partly maintained by enzymes like nucleoside diphosphate (B83284) kinase, which catalyze the transfer of phosphate (B84403) groups between different nucleotides to maintain equilibrium. nih.govnih.gov The cell also manages distinct functional pools of these nucleotides for different purposes; for example, the functional precursor pool for DNA synthesis is significantly larger for adenine nucleotides than for guanine nucleotides, leading to different cellular responses upon starvation for each purine (B94841). aacrjournals.org By regulating the enzymes of GTP biosynthesis, (p)ppGpp provides a negative feedback mechanism that helps maintain the homeostasis of the entire guanylate nucleotide pool. nih.gov

This compound in Stress Response Pathways

The most prominent function of this compound is as the central mediator of the stringent response, a global physiological adaptation to a wide array of environmental stresses. nih.govresearchgate.net Upon detection of a stressor, such as nutrient starvation, the rapid accumulation of (p)ppGpp acts as a systemic alarm, triggering a cascade of regulatory events designed to conserve resources and promote long-term survival. asm.org

The stringent response involves a massive reprogramming of the cell's metabolism and gene expression. researchgate.net A key effect is the downregulation of processes associated with rapid growth, including the synthesis of ribosomes and tRNA, DNA replication, and cell division. nih.gov This is achieved primarily through the allosteric modulation of RNA polymerase by (p)ppGpp, which reduces the transcription of rRNA and tRNA genes. nih.govresearchgate.net Concurrently, (p)ppGpp upregulates the transcription of genes necessary for coping with the stress, such as those involved in the biosynthesis of amino acids. nih.gov In pathogenic bacteria, the stringent response and (p)ppGpp signaling are also critically involved in regulating virulence, antibiotic tolerance, and the formation of chronic infections. nih.govresearchgate.net

Table 2: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| Adenosine monophosphate | AMP |

| Adenosine triphosphate | ATP |

| This compound | |

| Guanosine-5'-diphosphate-3'-diphosphate | ppGpp |

| Guanosine-5'-triphosphate-3'-diphosphate | pppGpp |

| Guanosine (B1672433) diphosphate | GDP |

| Guanosine monophosphate | GMP |

| Guanosine triphosphate | GTP |

| Hypoxanthine-guanine phosphoribosyltransferase | HprT |

| Guanylate kinase | Gmk |

| Small Alarmone Synthetase 1 | SAS1 |

Stringent Response in Prokaryotes and this compound Signaling

The stringent response is a crucial survival strategy employed by bacteria to cope with adverse environmental conditions, such as nutrient deprivation. This response is orchestrated by the alarmone this compound (ppGpp), along with this compound-5'-triphosphate (pppGpp), collectively referred to as (p)ppGpp. mit.eduresearchgate.net When bacteria encounter stressful situations like amino acid or fatty acid starvation, (p)ppGpp accumulates within the cell and acts as a global regulator of gene expression. nih.govfrontiersin.org

The synthesis of (p)ppGpp is primarily carried out by enzymes of the RelA/SpoT homolog (RSH) family. researchgate.net In Escherichia coli, the RelA protein is activated in response to uncharged tRNA molecules occupying the A-site of the ribosome, a direct signal of amino acid scarcity. nih.gov This activation leads to the synthesis of (p)ppGpp from GTP/GDP and ATP. asm.org The accumulation of (p)ppGpp triggers a massive reprogramming of the cell's physiology, characterized by the downregulation of genes involved in growth and proliferation, such as those for ribosomal RNA (rRNA) and transfer RNA (tRNA), and the upregulation of genes involved in stress adaptation and survival, including those for amino acid biosynthesis. researchgate.netnih.gov This redirection of cellular resources allows the bacterium to conserve energy and endure periods of nutrient limitation. nih.gov

The regulatory effects of ppGpp are widespread, impacting transcription, translation, DNA replication, and metabolism. nih.gov By modulating the activity of key enzymes and regulatory proteins, ppGpp ensures a coordinated cellular response to stress, ultimately promoting bacterial survival and persistence. frontiersin.org

This compound-Related Pathways in Eukaryotic Stress Adaptations

While this compound itself and its synthetase have not been identified in mammalian cells, a "stringent-like response" has been described, highlighting a degree of functional conservation in stress response mechanisms across different domains of life. nih.govbiorxiv.org This eukaryotic pathway involves a protein called MESH1 (Metazoan SpoT Homolog 1), which is a homolog of the bacterial SpoT enzyme responsible for (p)ppGpp hydrolysis. duke.edunih.gov

However, in mammalian cells, MESH1 does not primarily act on (p)ppGpp. Instead, it functions as a cytosolic NADPH phosphatase, converting NADPH to NADH. nih.govbiorxiv.org This activity is significant because NADPH is a crucial molecule for cellular antioxidant defense and is involved in protecting cells from ferroptosis, a form of iron-dependent cell death. nih.govescholarship.org Depletion of MESH1 leads to increased levels of NADPH, which enhances cell survival under conditions that would normally induce ferroptosis. biorxiv.orgescholarship.org

Interestingly, the depletion of MESH1 in Drosophila and human cells triggers transcriptional changes that are reminiscent of the bacterial stringent response, including the downregulation of genes involved in growth and proliferation. duke.edunih.gov This suggests that while the specific signaling molecule (NADPH in eukaryotes vs. ppGpp in bacteria) differs, the overarching principle of reallocating resources from growth to survival in response to stress is a conserved strategy. nih.govnih.gov

| Feature | Prokaryotic Stringent Response | Eukaryotic Stringent-Like Response |

| Primary Signaling Molecule | This compound (ppGpp) | Nicotinamide adenine dinucleotide phosphate (NADPH) |

| Key Enzyme | RelA/SpoT Homologs (RSH) | Metazoan SpoT Homolog 1 (MESH1) |

| Enzymatic Activity | (p)ppGpp synthesis and hydrolysis | NADPH phosphatase activity |

| Cellular Outcome | Downregulation of growth-related genes, upregulation of stress response genes | Downregulation of proliferation, enhanced stress survival (e.g., resistance to ferroptosis) |

| References | researchgate.netnih.govfrontiersin.orgresearchgate.netasm.orgnih.govnih.gov | nih.govbiorxiv.orgduke.edunih.govescholarship.org |

This compound's Influence on Gene Expression and Transcriptional Regulation

Direct Binding to Transcriptional Regulators by this compound

This compound exerts a profound influence on gene expression in prokaryotes through its direct interaction with transcriptional regulators. The primary target of ppGpp is the RNA polymerase (RNAP), the central enzyme responsible for transcription. nih.gov By binding directly to RNAP, ppGpp alters its affinity for various promoters, leading to a global reprogramming of transcription. nih.gov This interaction typically results in the downregulation of transcription from promoters of genes involved in rapid growth, such as those for ribosomal RNA (rRNA) and ribosomal proteins. wikipedia.org

In Firmicutes, ppGpp has been shown to directly bind to the transcription factor PurR, a repressor of purine biosynthesis genes. nih.govbiorxiv.org This binding enhances the ability of PurR to bind to DNA and repress the transcription of genes involved in the de novo synthesis of purines. biorxiv.org This mechanism allows the cell to conserve resources by shutting down the energetically expensive process of nucleotide synthesis during periods of nutrient stress. frontiersin.org

The interaction of ppGpp with transcriptional machinery can be complex and is sometimes mediated by cofactors. For instance, in E. coli, the protein DksA works in concert with ppGpp to regulate the transcription of rRNA genes. researchgate.net The binding of both DksA and ppGpp to RNAP synergistically enhances the regulatory effect, leading to a more potent inhibition of rRNA synthesis. researchgate.net

| Transcriptional Regulator | Organism(s) | Effect of ppGpp Binding | References |

| RNA Polymerase (RNAP) | Bacteria (e.g., E. coli) | Alters promoter selectivity, generally inhibiting transcription of growth-related genes. | nih.govnih.govwikipedia.org |

| PurR | Firmicutes (e.g., Bacillus subtilis) | Enhances DNA binding, leading to repression of purine biosynthesis genes. | nih.govbiorxiv.orgfrontiersin.org |

| DksA (cofactor with RNAP) | Escherichia coli | Synergistically enhances ppGpp-mediated regulation of rRNA transcription. | researchgate.net |

Indirect Effects via Metabolic Pathways Influenced by this compound

Beyond its direct interactions with transcriptional regulators, this compound indirectly influences gene expression by modulating various metabolic pathways. By inhibiting key enzymes in these pathways, ppGpp alters the intracellular concentrations of metabolites, which in turn can affect gene expression.

One of the primary metabolic targets of ppGpp is purine nucleotide biosynthesis . In E. coli, ppGpp inhibits several enzymes in this pathway, leading to a reduction in the synthesis of GTP and ATP. nih.gov This not only conserves energy but also prevents the over-accumulation of purine nucleotides during starvation, which can be detrimental to the cell. mit.edu The altered nucleotide pools can then indirectly influence the transcription of various genes.

Fatty acid synthesis is another metabolic process regulated by ppGpp. It has been proposed that ppGpp can inhibit enzymes involved in the initial steps of fatty acid biosynthesis. asm.orgnih.gov By curbing the production of fatty acids, ppGpp helps to balance the cell's metabolic state during periods of nutrient limitation. This can indirectly impact the expression of genes involved in membrane biogenesis and other processes that rely on fatty acid precursors. researchgate.net

Interactions of Guanosine 3 Diphosphate with Biological Macromolecules

Protein-Guanosine-3'-diphosphate Interactions

The regulatory effects of ppGpp are largely mediated by its ability to bind to and modulate the function of various proteins. researchgate.net More than 30 protein targets of (p)ppGpp have been identified, ranging from enzymes involved in core metabolic pathways to key components of the cell's translational and transcriptional machinery. frontiersin.orgnih.gov These interactions are fundamental to the physiological adaptations that allow bacteria to survive under harsh conditions. nih.gov

The ability of ppGpp to regulate a wide variety of proteins stems from the plasticity of its structure, particularly its two linear phosphate (B84403) chains, which allows it to fit into diverse binding pockets. frontiersin.orgnih.gov Structural studies of (p)ppGpp-protein complexes have revealed that while the binding sites are varied, they often share common features enabling specific recognition.

One of the most well-characterized ppGpp binding targets is the RNA polymerase (RNAP) . In Escherichia coli, ppGpp binds to two distinct sites on the RNAP holoenzyme. nih.govnih.gov

Site 1 is located at the interface of the β’ and ω subunits. The guanine (B1146940) base of ppGpp interacts with residues such as arginine, isoleucine, histidine, and aspartic acid in this pocket. frontiersin.org

Site 2 is found at the interface between RNAP and the transcription factor DksA, which often acts as a cofactor for ppGpp-mediated regulation. nih.gov This site is positioned approximately 60 Å from Site 1. frontiersin.org

The binding pockets in GTPase proteins that bind ppGpp, such as Obg, BipA/TypA, and RbgA, are generally shallower compared to those in (p)ppGpp synthetase enzymes. frontiersin.org A key interaction in these pockets often involves the O6 atom of the guanine base of ppGpp. frontiersin.org In contrast, the binding sites within (p)ppGpp synthetases like RelA and small alarmone synthetases (SAS) are characterized by a high concentration of polar residues that form numerous hydrogen bonds with the nucleotide. frontiersin.orgnih.gov

A comparative analysis of various (p)ppGpp-protein complexes indicates that the nature of the interactions can be grouped by the functional class of the protein target. frontiersin.orgnih.gov For instance, guanine base-specific contacts appear to be key determinants for discriminating between different classes of proteins. frontiersin.org

The interaction of ppGpp with its protein targets spans a wide range of binding affinities, which is critical for its role as a global regulator. The intracellular concentrations of (p)ppGpp can increase from 10- to 100-fold during stress conditions, and the varying dissociation constants (Kd) of its targets allow for a hierarchical, concentration-dependent response. nih.govfrontiersin.org This creates a continuum of regulation rather than a simple on/off switch. frontiersin.org

Studies have shown that enzymes involved in nucleotide metabolism are among the first to be affected by rising (p)ppGpp levels, exhibiting high binding affinities. frontiersin.org In contrast, fundamental processes like DNA replication are modulated at higher ppGpp concentrations, indicating weaker binding affinities. frontiersin.org For example, the binding affinity of ppGpp for its two sites on E. coli RNA polymerase has been a subject of study, with evidence suggesting similar affinities for both locations. frontiersin.org The interaction with many GTPase proteins is often competitive, with ppGpp binding to the GTP-binding site. nih.gov

| Protein Target | Organism | Binding Affinity (Kd, Ki, or IC50) | Type of Interaction |

|---|---|---|---|

| RNA Polymerase (RNAP) | Escherichia coli | Micromolar range | Allosteric |

| GTPases (e.g., IF2, EF-G, ObgE) | Escherichia coli | Micromolar to millimolar range | Competitive (with GTP) |

| PurF (amidophosphoribosyltransferase) | Escherichia coli | Low micromolar range | Allosteric Inhibition |

| DnaG (DNA primase) | Bacillus subtilis | ~160 µM (IC50) | Inhibition |

| LdcI (lysine decarboxylase) | Escherichia coli | ~200 µM (Ki) | Allosteric Inhibition |

This table presents approximate binding affinity values from various studies to illustrate the range of interactions. Specific values can vary depending on experimental conditions. nih.govfrontiersin.org

Site-directed mutagenesis has been an invaluable tool for elucidating the functional importance of ppGpp binding sites on proteins. By altering specific amino acid residues within a putative binding pocket, researchers can assess the impact on ppGpp binding and the subsequent regulatory effect.

Studies on E. coliRNA polymerase have utilized this approach to dissect the roles of the two distinct ppGpp binding sites. nih.gov Mutations were introduced into the residues predicted to form these pockets:

Site 1 mutants (e.g., β' R362A/R417A/K615A) showed that this site is required for the inhibition of rRNA transcription by ppGpp in the absence of the cofactor DksA. nih.gov

Site 2 mutants (e.g., β' K681A/N680A) demonstrated that this site is crucial for the synergistic regulation of transcription by ppGpp and DksA. nih.gov

Nucleic Acid-Guanosine-3'-diphosphate Interactions

Beyond proteins, ppGpp also interacts directly with RNA molecules, specifically with structured RNA elements that act as genetic regulators. These interactions represent a direct link between a metabolic signal and the control of gene expression at the RNA level, a mechanism that is hypothesized to be a relic of a primordial RNA World. nih.govnih.gov

An RNA aptamer is a short sequence of RNA that can fold into a specific three-dimensional structure capable of binding a target molecule with high affinity and specificity. nih.gov Naturally occurring RNA aptamers that recognize ppGpp have been discovered as the sensor domains of riboswitches. nih.gov These aptamers bind (p)ppGpp and induce a conformational change in the larger RNA molecule to regulate gene expression. nih.govbiorxiv.org

The specificity of these aptamers has been leveraged to engineer novel molecular tools. By fusing a (p)ppGpp-specific aptamer to a fluorogenic RNA reporter like Broccoli, researchers have created genetically encodable fluorescent sensors. nih.govbiorxiv.orgresearchgate.net When ppGpp binds to the aptamer portion of the sensor, it triggers a structural change that allows the reporter RNA to fold correctly, bind a specific dye, and emit a fluorescent signal. nih.gov This technology enables the direct visualization and monitoring of cellular (p)ppGpp levels in living cells, providing unprecedented insights into the dynamics of the stringent response. nih.gov

A riboswitch is a regulatory segment of a messenger RNA molecule that binds a small molecule ligand, resulting in a change in the production of the proteins encoded by that mRNA. nih.gov In 2018, a new class of riboswitch was discovered and validated that specifically senses the alarmone ppGpp. nih.govnih.gov These ppGpp riboswitches were initially identified through bioinformatics as a conserved RNA structure known as the "ykkC motif". ribocentre.org

The aptamer domain of the ppGpp riboswitch folds into a complex structure that creates a specific binding pocket for the ligand. ribocentre.org Binding of ppGpp stabilizes a secondary structure in the downstream "expression platform" of the riboswitch, which typically leads to the termination of transcription or inhibition of translation initiation. ribocentre.org

Advanced Methodologies for Guanosine 3 Diphosphate Research

Quantitative Analysis of Guanosine-3'-diphosphate in Biological Samples

The accurate quantification of this compound (ppGpp), a key regulator of the stringent response in bacteria and plants, is crucial for understanding its physiological roles. Various sophisticated methodologies have been developed to measure ppGpp levels in complex biological matrices. These techniques offer varying degrees of sensitivity, specificity, and throughput, catering to different research needs.

High-Performance Liquid Chromatography (HPLC) for Nucleotide Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of nucleotides, including ppGpp. The method's versatility allows for the resolution of a complex mixture of nucleotides from cellular extracts.

Several HPLC approaches have been successfully employed for nucleotide profiling. Reversed-phase HPLC (RP-HPLC) is a common method, often utilizing a C18 column. nih.gov To enhance the retention and separation of highly polar molecules like nucleotides, ion-pairing agents such as tetrabutylammonium hydrogen sulfate are added to the mobile phase. nih.gov This ion-pair reversed-phase HPLC technique has been used to simultaneously quantify 12 different nucleotides and nucleosides, including guanosine (B1672433) diphosphate (B83284) (GDP) and guanosine triphosphate (GTP), from cell culture and urine samples. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative separation mechanism that is also effective for polar compounds. HILIC, in combination with mass spectrometry, has been successfully used to separate ppGpp from the closely related guanosine-5'-triphosphate-3'-diphosphate (pppGpp) in E. coli cell extracts. nih.gov Furthermore, specialized columns, such as those employing hydrogen-bonding interactions, can separate a range of nucleosides including guanosine with high reproducibility. sielc.com

A typical HPLC setup for nucleotide analysis involves a gradient elution profile with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile. nih.gov Detection is commonly achieved by UV absorbance at 254 nm, as the purine (B94841) and pyrimidine (B1678525) bases of nucleotides have strong absorption at this wavelength. nih.gov

Table 1: Comparison of HPLC Methods for Guanosine Nucleotide Analysis

| Method | Stationary Phase | Key Mobile Phase Component | Advantages |

| Ion-Pair RP-HPLC | C18 | Tetrabutylammonium hydrogen sulfate | Good separation of multiple nucleotides |

| HILIC | Amide or other polar phases | High organic solvent concentration | Effective for very polar analytes like ppGpp |

| Hydrogen Bonding | SHARC 1 | Acetonitrile/Methanol | High selectivity based on hydrogen bonding capacity |

Mass Spectrometry-Based Approaches for this compound Detection and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for the sensitive and specific quantification of ppGpp. nih.govnih.gov This technique offers high selectivity by monitoring specific mass-to-charge (m/z) transitions for the target analyte. For ppGpp, a common transition monitored is m/z 604 → m/z 150. nih.gov

The development of ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) has enabled the detection of ppGpp at very low concentrations, with detection limits reported to be as low as 0.5 nM. nih.gov This high sensitivity is critical as ppGpp concentrations in bacterial cells can be in the picomolar to nanomolar range. nih.gov

Isotope dilution mass spectrometry (IDMS) is a powerful strategy to achieve accurate absolute quantification. nih.gov This method involves spiking the sample with a known amount of a stable isotope-labeled internal standard (e.g., 13C-labeled ppGpp). nih.govresearchgate.net By measuring the ratio of the unlabeled (endogenous) to the labeled ppGpp, precise quantification can be achieved, correcting for variations in sample extraction and instrument response. nih.gov A double-spike IDMS method using both 13C and 15N isotopes has been developed to correct for the in-source fragmentation of pppGpp to ppGpp, which could otherwise lead to an overestimation of ppGpp levels. nih.gov

Sample preparation for MS analysis is a critical step. Efficient extraction of nucleotides from bacterial cells can be achieved using methods involving formic acid or methanol. nih.gov It is often recommended to evaporate the extracts to dryness and reconstitute them in a solution compatible with the initial mobile phase conditions to ensure good chromatographic separation. msu.edu

Table 2: Key Parameters in a Published LC-MS/MS Method for ppGpp Quantification

| Parameter | Value/Description |

| LC Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 8 mM DMHA + 2.8 mM Acetic acid in water, pH ~ 9 |

| Mobile Phase B | Acetonitrile |

| MS Instrument | Xevo TQ-S or Quattro Premier |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transition | Specific m/z for ppGpp |

Data adapted from a published protocol. msu.edu

Enzymatic Assays for this compound Quantification

Enzymatic assays provide an alternative to chromatographic methods for the quantification of guanosine nucleotides. These assays are often based on the specific conversion of the target nucleotide by an enzyme, leading to a measurable product.

One such approach involves the enzymatic synthesis of GDP-sugars. nih.gov For instance, a one-pot, three-enzyme system can be used where a kinase first phosphorylates a monosaccharide, followed by a pyrophosphorylase that uses GTP to form a GDP-sugar. nih.gov An inorganic pyrophosphatase is included to drive the reaction forward by hydrolyzing the pyrophosphate byproduct. nih.gov While this specific example focuses on the synthesis and not the direct quantification of a diphosphate, the principle of using specific enzymes can be adapted for quantitative assays.

Historically, enzymatic assays have been developed for other guanine (B1146940) nucleotides like guanosine 3':5'-cyclic monophosphate (cGMP). A sensitive method for cGMP involves its conversion to GMP by cyclic nucleotide phosphodiesterase, followed by the transfer of a radiolabeled phosphate from [γ-32P]ATP to GMP by a specific phosphotransferase to form [32P]GDP. sielc.com The amount of radiolabeled GDP, which is proportional to the initial amount of cGMP, can then be quantified.

While highly specific, enzymatic assays may have lower throughput compared to modern LC-MS/MS methods and can be more susceptible to interference from other components in the biological sample.

Isotopic Labeling and Tracing Studies for this compound Metabolism

Isotopic labeling is a powerful tool to investigate the metabolic fate of molecules in biological systems. By introducing atoms with a higher mass (stable isotopes) or radioactivity (radioisotopes) into precursor molecules, researchers can trace their incorporation into downstream metabolites like this compound, providing insights into metabolic pathways and turnover rates.

Application of Stable Isotopes in this compound Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) utilizes stable isotope tracers to quantify the rates of metabolic reactions within a network. nih.gov In the context of nucleotide metabolism, cells can be cultured in media containing stable isotope-labeled precursors, such as 13C-labeled glucose or 15N-labeled ammonium chloride. nih.govembopress.org These labeled atoms are incorporated into the building blocks of nucleotides, including the ribose sugar and the guanine base.

By analyzing the mass isotopomer distributions of this compound and its precursors using mass spectrometry, the relative contributions of different metabolic pathways to its synthesis can be determined. nih.gov For example, 13C labeling from glucose can reveal the pathways involved in ribose-5-phosphate synthesis, a key precursor for the ribose moiety of guanosine nucleotides. nih.gov

Dual-labeling experiments using both 13C and 15N can provide a more comprehensive picture of both carbon and nitrogen fluxes in nucleotide biosynthesis. nih.gov This approach has been used to establish glutamate as a central node for nitrogen metabolism in mycobacteria, which is crucial for the synthesis of the guanine base. nih.gov The choice between 13C and 15N labeling depends on the specific metabolic pathway being investigated and the analytical method used. 13C has a higher natural abundance than 15N, which needs to be considered in data analysis.

Table 3: Common Stable Isotopes Used in Nucleotide Metabolic Flux Analysis

| Isotope | Labeled Precursor Example | Information Gained |

| 13C | [U-13C]-Glucose | Carbon flux through pentose phosphate pathway for ribose synthesis |

| 15N | [15N]-Ammonium Chloride | Nitrogen flux for purine ring biosynthesis |

| 13C and 15N | Dual labeling | Simultaneous quantification of carbon and nitrogen fluxes |

Radiotracer Techniques for this compound Turnover Studies

Radiotracer techniques have historically been instrumental in the discovery and study of ppGpp. These methods typically involve labeling cells with radioactive precursors and then detecting the radiolabeled nucleotides.

A common approach for studying (p)ppGpp is to label bacterial cells with 32P-orthophosphate. nih.gov The incorporated radioactivity into different nucleotides can be visualized and quantified after separation by two-dimensional thin-layer chromatography (2D-TLC). nih.gov This technique allows for the measurement of the synthesis and degradation rates (turnover) of ppGpp under different physiological conditions.

Tritium (3H) is another radioisotope used in nucleotide research. For instance, [3H]guanine or [3H]guanosine can be used to study the salvage pathways of purine nucleotide synthesis. The binding of [3H]GTP and its non-metabolized analog [3H]GMP-PNP has been used to characterize guanine nucleotide-binding sites in brain membranes. nih.gov Similarly, the incorporation of [3H]thymidine is a classic method to measure cell proliferation, which is influenced by the availability of purine nucleotides like GDP and GTP. nih.gov

While powerful, radiotracer techniques require specialized facilities and safety precautions for handling radioactive materials. The advent of highly sensitive mass spectrometry methods has provided a non-radioactive alternative for many applications.

Structural Biology Techniques for this compound Complexes

The three-dimensional atomic arrangement of this compound (GDP) in complex with proteins and nucleic acids is fundamental to understanding its biological function. Several high-resolution structural biology techniques are employed to elucidate these intricate interactions.

X-ray Crystallography of this compound-Bound Proteins and Nucleic Acids

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. nih.gov By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.

In the context of GDP, this technique has been instrumental in revealing the conformational states of various proteins, particularly GTPases, which cycle between an active GTP-bound and an inactive GDP-bound state. mdpi.com The structural differences between these two states are often subtle but have profound functional consequences. For example, the crystal structure of the human M-RAS protein bound to GDP has been determined, providing insights into the "off" state of this signaling protein. nih.govnih.gov These structures are crucial for designing selective compounds that can target specific states of RAS proteins. nih.govnih.gov

Key to the function of many GTPases are the "Switch I" and "Switch II" regions, which undergo conformational changes upon GTP hydrolysis to GDP. nih.gov X-ray crystallography has detailed these changes in proteins like Ha-Ras p21, revealing how the presence or absence of the γ-phosphate on the guanine nucleotide dictates the protein's conformation and its ability to interact with downstream effectors. researchgate.net